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Compound of Interest

Compound Name: Mallorepine

Cat. No.: B122763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for Mallorepine (CAS 767-98-6), a natural product

isolated from Mallotus repandus, is extremely limited. The information presented herein is a

compilation of the sparse existing data on Mallorepine and toxicological assessments of crude

extracts of Mallotus repandus. Data from structurally similar compounds is included for context

but should not be directly extrapolated to Mallorepine. The chemical, physical, and

toxicological properties of Mallorepine have not been thoroughly investigated.

Introduction
Mallorepine, chemically known as 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarbonitrile, is a

cyano-gamma-pyridone alkaloid first isolated from the plant Mallotus repandus. Preliminary

studies in the late 1970s suggested potential anti-ulcer activity in mice. However,

comprehensive toxicological and pharmacological evaluations of the pure compound are

largely absent from the scientific literature. This guide aims to synthesize the available

information to provide a foundational toxicological profile for researchers.

Acute Toxicity
No dedicated acute toxicity studies (e.g., LD50 determination) for isolated Mallorepine have

been identified in the public domain. However, studies on crude extracts of Mallotus repandus,

the plant from which Mallorepine is derived, provide some indication of its acute toxicity profile.
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Table 1: Acute Toxicity of Mallotus repandus Extracts

Extract
Type

Species
Route of
Administrat
ion

Doses
Tested
(mg/kg)

Observed
Effects

Reference

Methanol

Leaf Extract
Mice Oral

500, 1000,

2000

No mortality

or signs of

toxicity.

[1]

Ethyl Acetate

Stem Extract
Rats Oral Up to 4000

No

toxicological

effects, no

signs of

general

irritation,

restlessness,

respiratory

problems,

coma, or

convulsion.

[2]

Methanol

Stem Extract
Mice Oral

500, 1000,

2000, 4000

No mortality

or signs of

acute toxicity.

[3]

Experimental Protocol: Acute Oral Toxicity of Mallotus
repandus Methanol Leaf Extract in Mice (Adapted
from[1])

Test Animals: Healthy Swiss albino mice of either sex, weighing between 25-30g.

Housing: Animals are housed in standard polypropylene cages with ad libitum access to food

and water.

Grouping: Animals are divided into control and treatment groups.
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Dosing: The methanol extract of Mallotus repandus leaves, suspended in a suitable vehicle

(e.g., 1% Tween 80 in saline), is administered orally by gavage at doses of 500, 1000, and

2000 mg/kg body weight. The control group receives the vehicle only.

Observation: Animals are observed continuously for the first 4 hours after dosing for any

behavioral changes, signs of toxicity, and mortality, and then periodically for the next 24

hours and daily for 14 days.

Parameters: Observations include changes in skin, fur, eyes, and mucous membranes, as

well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight

is recorded at regular intervals.

Sub-chronic Toxicity
A 28-day sub-chronic oral toxicity study was conducted on a methanol extract of Mallotus

repandus stems in female Sprague-Dawley rats.

Table 2: 28-Day Sub-chronic Oral Toxicity of Mallotus repandus Methanol Stem Extract in Rats
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Parameter
Doses Tested
(mg/kg/day)

Findings Reference

General Health 500, 1000, 2000

No significant

changes in body

weight, food and

water consumption, or

organ weights.

[3]

Hematology 500, 1000, 2000

No tenacious effects

on hematological

parameters.

[3]

Serum Biochemistry 500, 1000, 2000

No significant

alterations in serum

renal markers and

electrolytes. A

reduction in

triglyceride, low-

density lipoprotein,

and total cholesterol

was observed. A dose

of 2000 mg/kg

significantly

decreased alkaline

phosphatase (ALP),

lactic dehydrogenase

(LDH), glycated

hemoglobin, alanine

aminotransferase

(ALT), and serum

glucose levels.

[3]

Histopathology 500, 1000, 2000

No necrotic or

inflammatory features

were observed in the

cellular structures of

examined organs.

[3]
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Experimental Protocol: 28-Day Sub-chronic Oral Toxicity
Study (Adapted from[3])

Test Animals: Female Sprague-Dawley rats.

Housing: Standard laboratory conditions with free access to food and water.

Grouping: Animals are randomly assigned to a control group and three treatment groups.

Dosing: The methanol stem extract of Mallotus repandus is administered orally once daily for

28 days at doses of 500, 1000, and 2000 mg/kg body weight. The control group receives the

vehicle.

Observations: Daily monitoring for clinical signs of toxicity and mortality. Body weight and

food/water consumption are recorded weekly.

Terminal Procedures: At the end of the 28-day period, animals are euthanized. Blood

samples are collected for hematological and serum biochemical analysis. Major organs are

excised, weighed, and preserved for histopathological examination.

Pharmacokinetics
There is no available information on the pharmacokinetics (absorption, distribution, metabolism,

and excretion) of isolated Mallorepine.

Mechanism of Action
The precise mechanism of action of Mallorepine is unknown. The initial research from 1978

suggested anti-ulcer properties, but the underlying mechanism was not elucidated.

Postulated Anti-Ulcer Mechanism and Experimental
Workflow
Based on general knowledge of anti-ulcer drug mechanisms, a plausible workflow to

investigate Mallorepine's activity could involve a pyloric ligation-induced ulcer model in rats.
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Pyloric Ligation-Induced Ulcer Model Workflow

Fasted Rats

Oral Administration
(Vehicle or Mallorepine)

Anesthesia

Pyloric Ligation Surgery

Post-operative Recovery

Euthanasia & Stomach Excision

Gastric Content & Ulcer Analysis

Data Interpretation

Click to download full resolution via product page

Caption: Workflow for Pyloric Ligation-Induced Ulcer Model.
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Signaling Pathways
No specific signaling pathways have been identified for Mallorepine. Given the antioxidant

properties observed in Mallotus repandus extracts, it is plausible that Mallorepine could

interact with oxidative stress-related pathways. However, this is purely speculative.

Hypothetical Oxidative Stress Modulation

Reactive Oxygen
Species (ROS) Cellular DamageInducesMallorepine Antioxidant Enzymes

(e.g., SOD, CAT)
Potentially Upregulates Scavenges

Click to download full resolution via product page

Caption: Hypothetical Modulation of Oxidative Stress by Mallorepine.

Clinical Trials
There is no evidence of Mallorepine having undergone any clinical trials in humans.

Conclusion
The available toxicological data on Mallorepine is insufficient to form a comprehensive safety

profile. While studies on Mallotus repandus extracts suggest low acute and sub-chronic toxicity,

these findings cannot be directly attributed to the isolated compound Mallorepine. Significant

research, including acute and chronic toxicity studies, pharmacokinetic profiling, and

mechanistic investigations, is required to establish the safety and therapeutic potential of

Mallorepine. Researchers and drug development professionals should exercise extreme

caution and conduct thorough preclinical safety assessments before considering any further

development of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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